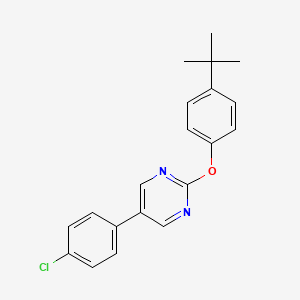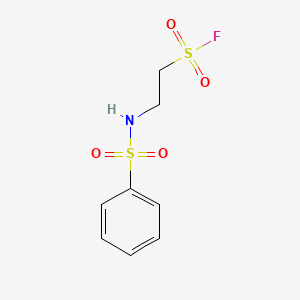
2-(4-Tert-butylphenoxy)-5-(4-chlorophenyl)pyrimidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound 2-(4-Tert-butylphenoxy)-5-(4-chlorophenyl)pyrimidine is a pyrimidine derivative that is of interest due to its potential applications in various fields, including medicinal chemistry. While the provided papers do not directly discuss this specific compound, they do provide insights into related pyrimidine derivatives and their synthesis, molecular structures, and chemical properties, which can be extrapolated to understand the compound .
Synthesis Analysis
The synthesis of pyrimidine derivatives is a topic of interest in the field of organic chemistry, particularly due to their relevance in pharmaceuticals. For instance, the synthesis of 2-chloro-4-(3-nitrophenoxy)-6-(thiophen-2-yl) pyrimidine is described as a multi-step process involving nucleophilic substitution and coupling reactions, starting from 2,4,6-trichloropyrimidine . Another synthesis route involves halogenation, coupling, and nucleophilic reactions starting from pyrimidine-2, 4, 6(1H, 3H, 5H)-trione . These methods highlight the versatility of pyrimidine chemistry and the potential to adapt these synthetic strategies to create the compound of interest.
Molecular Structure Analysis
The molecular structure of pyrimidine derivatives can exhibit various intermolecular interactions, such as hydrogen bonding and π-π stacking, which can significantly influence their physical properties and reactivity. For example, a related compound exhibits a π-stacked chain of hydrogen-bonded dimers, demonstrating the importance of non-covalent interactions in the solid-state structure of these molecules . These insights can be applied to predict the molecular structure and behavior of 2-(4-Tert-butylphenoxy)-5-(4-chlorophenyl)pyrimidine.
Chemical Reactions Analysis
Pyrimidine derivatives can undergo a range of chemical reactions, which are essential for their functionalization and application in drug synthesis. The reaction of a pyrimidine derivative with hydrazonoyl chlorides to yield 1,2,4-triazolo[4,3-a]pyrimidine derivatives is an example of the chemical reactivity of these compounds . Such reactions are crucial for the development of new pharmaceuticals and can be relevant for further functionalization of the compound .
Physical and Chemical Properties Analysis
The physical and chemical properties of pyrimidine derivatives are influenced by their molecular structure and the nature of their substituents. While the papers provided do not directly discuss the properties of 2-(4-Tert-butylphenoxy)-5-(4-chlorophenyl)pyrimidine, they do provide information on related compounds. For instance, the magnetic behavior of a pyrimidine radical is discussed, which is influenced by its molecular geometry and intermolecular interactions . These properties are important for understanding the behavior of pyrimidine derivatives in different environments and can be used to infer the properties of the compound of interest.
Wissenschaftliche Forschungsanwendungen
Synthesis and Medicinal Applications
Pyrimidine derivatives, including 2-(4-Tert-butylphenoxy)-5-(4-chlorophenyl)pyrimidine, are known for their broad spectrum of pharmacological activities. These compounds serve as essential precursors or active agents in the development of drugs targeting various diseases and conditions.
Hybrid Catalysts for Synthesis : Pyranopyrimidine scaffolds, related to the core structure of the compound , have been synthesized using diversified hybrid catalysts, highlighting their broader synthetic applications and bioavailability. These catalysts include organocatalysts, metal catalysts, and green solvents, emphasizing the importance of pyrimidine derivatives in medicinal and pharmaceutical industries (Parmar et al., 2023).
Optoelectronic Materials : Functionalized quinazolines and pyrimidines, including structures similar to the compound of interest, have found applications in electronic devices, luminescent elements, and photoelectric conversion elements. This review showcases the value of incorporating pyrimidine fragments into π-extended conjugated systems for novel optoelectronic materials (Lipunova et al., 2018).
Environmental Implications
- Pesticide Industry Wastewater Treatment : Research has addressed the treatment of wastewater from the pesticide industry, which involves compounds related to pyrimidines. Biological processes and granular activated carbon have been shown to effectively remove pesticides, underscoring the environmental impact of pyrimidine derivatives (Goodwin et al., 2018).
Eigenschaften
IUPAC Name |
2-(4-tert-butylphenoxy)-5-(4-chlorophenyl)pyrimidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19ClN2O/c1-20(2,3)16-6-10-18(11-7-16)24-19-22-12-15(13-23-19)14-4-8-17(21)9-5-14/h4-13H,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZMQATVZOOAHWRF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)OC2=NC=C(C=N2)C3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19ClN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-Tert-butylphenoxy)-5-(4-chlorophenyl)pyrimidine | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-(4-Methoxy-2-phenylquinolin-6-yl)-3-[2-(trifluoromethyl)phenyl]urea](/img/structure/B2527289.png)
![Tert-butyl (1-oxo-1-(((6-(pyrrolidin-1-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)amino)propan-2-yl)carbamate](/img/structure/B2527290.png)


![Ethyl 5-(2-(2-chlorophenyl)acetamido)pyrazolo[1,5-a]pyridine-3-carboxylate](/img/structure/B2527297.png)
![(Z)-N-(2-(2,4-dimethylphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-3-phenylacrylamide](/img/structure/B2527298.png)
![N-(2-(imidazo[1,2-a]pyridin-2-yl)phenyl)-2,6-dioxo-1,2,3,6-tetrahydropyrimidine-4-carboxamide](/img/structure/B2527299.png)
![2-{[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]-sulfanyl}acetonitrile](/img/structure/B2527300.png)


![N-(5-(4-(ethylsulfonyl)phenyl)-1,3,4-oxadiazol-2-yl)benzo[c][1,2,5]thiadiazole-5-carboxamide](/img/structure/B2527305.png)
![ethyl 2-[(4-oxochromene-2-carbonyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B2527307.png)
![2-((3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)-N-methyl-N-phenylacetamide](/img/structure/B2527309.png)
